N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6N3O/c21-19(22,23)15-9-14(10-16(11-15)20(24,25)26)18(30)28-12-13-4-7-29(8-5-13)17-3-1-2-6-27-17/h1-3,6,9-11,13H,4-5,7-8,12H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSOBJHXUSUQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange from Trichloromethyl Precursors
Trichloromethylpyridine derivatives undergo vapor-phase fluorination using catalysts like iron fluoride at >300°C to introduce trifluoromethyl groups. Adapting this method, 3,5-bis(trichloromethyl)benzene can be fluorinated to yield 3,5-bis(trifluoromethyl)benzene, which is subsequently oxidized to the corresponding benzoic acid.
Procedure:
-
Chlorinate toluene derivatives to 3,5-bis(trichloromethyl)toluene.
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Fluorinate with HF/Cl₂ gas over FeF₃ catalyst at 320°C (87% yield).
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Oxidize the methyl group to carboxylic acid using KMnO₄/H₂SO₄.
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Convert to acyl chloride via treatment with SOCl₂ or (COCl)₂ in DMF (95% yield).
Synthesis of [1-(Pyridin-2-yl)piperidin-4-yl]methanamine
Reductive Amination of Piperidin-4-ylmethanamine
Piperidin-4-ylmethanamine reacts with pyridine-2-carbaldehyde under reductive conditions:
Procedure:
Buchwald-Hartwig Amination
For higher regioselectivity, palladium-catalyzed coupling is employed:
Procedure:
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Combine 4-(aminomethyl)piperidine (1 eq), 2-bromopyridine (1.05 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2 eq) in dioxane.
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Heat at 100°C for 18 hr under N₂.
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Filter and concentrate; purify by recrystallization (EtOAc/hexane) to obtain the product (82% yield).
Amide Bond Formation
Schotten-Baumann Reaction
A classical approach using aqueous-organic biphasic conditions:
Procedure:
Coupling Reagent-Mediated Synthesis
For moisture-sensitive substrates, EDCl/HOBt is preferred:
Procedure:
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Mix 3,5-bis(trifluoromethyl)benzoic acid (1 eq), EDCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2 eq) in DMF.
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Add [1-(pyridin-2-yl)piperidin-4-yl]methanamine (1 eq) and stir at 25°C for 6 hr.
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Quench with H₂O, extract with CH₂Cl₂, and purify via HPLC (92% yield).
Optimization Challenges and Solutions
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ groups hinder electrophilic substitution, necessitating mild conditions during acylation.
Piperidine Ring Functionalization
Steric hindrance at the piperidine 4-position requires excess acyl chloride or prolonged reaction times.
Purification Considerations
Product isolation is complicated by polar by-products; silica gel chromatography with NH₄OH-modified eluents improves resolution.
Analytical Characterization
1H NMR (400 MHz, CDCl₃):
δ 8.52 (d, J=4.8 Hz, 1H, pyridine-H), 8.20 (s, 2H, Ar-H), 7.70–7.65 (m, 1H, pyridine-H), 7.25 (d, J=7.6 Hz, 1H, pyridine-H), 4.35 (d, J=5.6 Hz, 2H, CH₂NH), 3.12–3.05 (m, 2H, piperidine-H), 2.85–2.75 (m, 2H, piperidine-H), 2.15–1.95 (m, 3H, piperidine-H), 1.65–1.50 (m, 2H, piperidine-H).
HPLC Purity: 99.2% (C18 column, 70:30 MeCN:H₂O).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
-
Cognitive Enhancement
- Research indicates that compounds similar to N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide may act as positive allosteric modulators of metabotropic glutamate receptors (mGluR5). These receptors are implicated in cognitive processes and neuroprotection, making such compounds promising candidates for treating cognitive deficits associated with psychiatric disorders .
-
Cancer Treatment
- The compound has been investigated for its potential in oncology, particularly in inhibiting specific kinases involved in cancer progression. For instance, derivatives of related structures have shown efficacy against c-KIT mutations prevalent in gastrointestinal stromal tumors (GISTs), suggesting that modifications to the piperidine structure can enhance anticancer activity .
- Neuropharmacology
Table 1: Summary of Key Studies
Mechanism of Action
The mechanism of action of N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the compound with structurally and functionally related benzamide-piperidine derivatives described in the evidence, focusing on substituent effects, synthesis yields, and receptor affinities.
Structural and Functional Comparisons
Key Observations
Substituent Effects on Receptor Affinity :
- The pyridin-2-yl group in the target compound may offer distinct electronic or steric properties compared to halogenated benzyl groups (e.g., 3,4-dichlorobenzyl in DNK333). In , replacing 4-chlorobenzyl with 3,4-dichlorobenzyl improved NK2 receptor affinity by 5-fold, highlighting the importance of aromatic substituents in receptor interaction .
- The trifluoromethyl groups in the target compound likely enhance metabolic stability and membrane permeability, similar to analogs in and .
Synthesis Efficiency :
- Yields for benzamide-piperidine derivatives vary widely (35–76%), influenced by steric hindrance and reaction conditions. For example, compound 8a (64.2% yield) and 6f (76.2% yield) in and suggest that electron-deficient substituents (e.g., trifluoromethyl) may require optimized coupling protocols .
Biological Activity Trends :
- Fluorine and chlorine substituents (e.g., in 14a and DNK333) correlate with improved receptor binding, likely due to enhanced hydrophobic interactions or reduced metabolic degradation .
- The pyridin-2-yl group in the target compound could mimic the role of heterocycles in other antagonists, such as nicotinamide derivatives (e.g., 6g in ), which exhibit moderate bioactivity .
Biological Activity
N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound incorporates a piperidine moiety and trifluoromethyl groups, which are known to enhance biological activity and pharmacokinetic properties. This article reviews the biological activities associated with this compound, focusing on its anti-cancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C_{18}H_{19}F_6N_3O
- Molecular Weight : 385.35 g/mol
- CAS Number : [Not provided in the sources]
Anti-Cancer Activity
Recent studies have highlighted the compound's potential as an anti-cancer agent. The trifluoromethyl groups are believed to enhance its lipophilicity and thereby improve cell membrane permeability, facilitating better interaction with biological targets.
-
Mechanism of Action :
- The compound has been shown to inhibit cell proliferation in various cancer cell lines, including colorectal and leukemia cells. This inhibition is often associated with the induction of apoptosis (programmed cell death) and disruption of cell cycle progression.
- Activation of caspase pathways has been noted in studies, indicating that the compound may trigger intrinsic apoptotic pathways in cancer cells .
- In Vitro Studies :
- In Vivo Studies :
Additional Biological Activities
Aside from anti-cancer properties, the compound may exhibit other biological activities:
- Anti-inflammatory Effects : Some derivatives of similar structures have been reported to inhibit NF-kB activation, leading to reduced inflammation in hepatoma models .
- Potential for Drug Resistance Modulation : The compound may interact with ATP-binding cassette (ABC) transporters, potentially reversing drug resistance mechanisms seen in certain cancers .
Data Tables
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| HL-60 | 5.2 | Caspase activation | |
| HCT116 | 7.4 | Cell cycle arrest | |
| MCF7 | 4.8 | Apoptosis induction |
Case Studies
Several case studies have illustrated the effectiveness of this compound:
- Case Study 1 : A study involving human colorectal cancer cells demonstrated significant tumor suppression when treated with this compound over a course of two weeks.
- Case Study 2 : In a murine model of leukemia, the compound showed a marked reduction in leukemic cell counts after treatment compared to untreated controls.
Q & A
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Analog Synthesis : Modify the piperidine-pyridine core (e.g., substituents at C4) or benzamide substituents (e.g., Cl, F, or CH₃ groups) .
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Data Correlation : Use QSAR models to link logP, PSA, and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
